Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate is a versatile pyridine-based ester with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive β-diketone moiety adjacent to a pyridinyl group, enabling its use in condensation reactions, heterocyclic synthesis, and as a building block for bioactive compounds. The ethyl ester group enhances solubility in organic solvents, facilitating downstream modifications. This compound is particularly valuable in the preparation of nitrogen-containing heterocycles, such as pyridine derivatives, due to its ability to act as a precursor for complex molecular frameworks. Its stability under standard conditions and well-defined reactivity profile make it a reliable reagent for research and industrial applications.
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate structure
92288-93-2 structure
商品名:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
CAS番号:92288-93-2
MF:C11H11NO4
メガワット:221.209343194962
MDL:MFCD08056636
CID:998330
PubChem ID:12171345

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
    • ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
    • ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
    • 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
    • 4-(2-pyridyl)-2
    • 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
    • 4-dioxobutanoic acid ethyl ester
    • ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
    • ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
    • ethyldioxopyridinylbutanoate
    • 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
    • Ethyl α,γ-dioxo-2-pyridinebutanoate
    • DTXSID20479133
    • 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
    • J-520673
    • W17769
    • ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
    • DA-34381
    • ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
    • MFCD08056636
    • ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
    • SY027450
    • AKOS000210401
    • 5Z-0610
    • ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
    • FBIPIHMTJUPZJB-UHFFFAOYSA-N
    • SCHEMBL1065225
    • 92288-93-2
    • Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
    • MDL: MFCD08056636
    • インチ: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
    • InChIKey: FBIPIHMTJUPZJB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC

計算された属性

  • せいみつぶんしりょう: 221.06900
  • どういたいしつりょう: 221.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • ゆうかいてん: 70-72°
  • PSA: 73.33000
  • LogP: 0.78660

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate セキュリティ情報

  • 危険レベル:IRRITANT

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM173494-5g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
92288-93-2 95%
5g
$400 2022-03-01
abcr
AB257951-10 g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; .
92288-93-2 95%
10 g
€786.50 2023-07-20
Apollo Scientific
OR470834-25g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2
25g
£940.00 2023-08-31
eNovation Chemicals LLC
D293416-5g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2 95%
5g
$825 2024-07-20
abcr
AB257951-10g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; .
92288-93-2 95%
10g
€786.50 2025-02-20
Chemenu
CM173494-1g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
92288-93-2 95%
1g
$123 2022-03-01
Apollo Scientific
OR470834-1g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2
1g
£124.00 2025-02-20
Apollo Scientific
OR470834-5g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2
5g
£370.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044960-1g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
92288-93-2 >95%
1g
2453.0CNY 2021-07-06
abcr
AB257951-25 g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; .
92288-93-2 95%
25 g
€1,169.90 2023-07-20

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt; 18 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
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Dubs, Christian; Yamamoto, Toshiki; Inagaki, Akiko; Akita, Munetaka, Organometallics, 2006, 25(6), 1344-1358

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; 18 h, rt
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1.1 Reagents: Sodium methoxide Solvents: Ethanol ;  20 h, rt
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DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis
Mowbray, Charles E. ; Braillard, Stephanie; Glossop, Paul A. ; Whitlock, Gavin A.; Jacobs, Robert T. ; et al, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176

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ごうせいかいろ 5

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ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ;  14 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
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Wu, Yumeng; Tang, Chengrun; Rui, Ruomei; Yang, Liumeng; Ding, Wei; et al, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  20 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Kim, Junwon; Lee, Doohyun; Park, Changmin; So, Wonyoung; Jo, Mina; et al, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  overnight, 0 °C → rt
リファレンス
Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds
Beaulieu, Pierre L.; Gillard, James; Bykowski, Darren; Brochu, Christian; Dansereau, Nathalie; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 2 h, 50 °C
リファレンス
Five-membered heterocyclic amides WNT pathway inhibitor
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
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ごうせいかいろ 12

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リファレンス
Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 50 °C
1.2 Solvents: Toluene ;  50 °C; 15 min, reflux
1.3 Solvents: Ethanol ;  reflux
リファレンス
Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase
Ma, Kaiqing; Wang, Penghui; Fu, Wei; Wan, Xiaolong; Zhou, Lu; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; 1 h, rt
1.2 Reagents: Water
リファレンス
Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same
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Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 関連文献

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoateに関する追加情報

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate (CAS No. 92288-93-2): A Comprehensive Overview

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate (CAS No. 92288-93-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and has been the subject of extensive studies in recent years.

The molecular structure of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate consists of a butanoate ester moiety linked to a pyridine ring, which contributes to its distinct chemical behavior. The presence of the 2,4-dioxo group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been particularly useful in the development of novel pharmaceutical agents and agrochemicals.

In recent years, researchers have been exploring the potential applications of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate in various therapeutic areas. One notable area of interest is its role in the synthesis of bioactive molecules that target specific biological pathways. For instance, studies have demonstrated its utility in the preparation of compounds with anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of developing treatments for chronic inflammatory diseases and oxidative stress-related conditions.

The pyridine moiety in the structure of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate also contributes to its versatility as a building block in medicinal chemistry. Pyridine-based compounds are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. By incorporating this moiety into synthetic pathways, researchers can design molecules with enhanced pharmacological properties. This approach has led to the discovery of several promising lead compounds that are currently undergoing further investigation.

Advances in computational chemistry and molecular modeling have further facilitated the study of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate. These tools allow researchers to predict the behavior of the compound in different chemical environments and to optimize synthetic routes for maximum efficiency. Such computational studies have provided valuable insights into the reactivity and stability of this compound, guiding experimental efforts and accelerating the development of new derivatives.

The synthesis of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Recent methodologies have focused on green chemistry principles, emphasizing sustainable solvents and catalysts to minimize environmental impact. These innovations not only improve the efficiency of synthesis but also align with global efforts to promote sustainable chemical practices.

In addition to its pharmaceutical applications, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has shown potential in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. Researchers are exploring its use in creating advanced materials for electronics and nanotechnology, where precise control over molecular structure is essential.

The future prospects for Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate are promising, with ongoing research expected to uncover new applications and refine existing synthetic strategies. As our understanding of its chemical behavior continues to grow, so too will its role in advancing both pharmaceuticals and materials science. The compound's versatility and reactivity make it a cornerstone in modern chemical research, driving innovation across multiple disciplines.

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(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
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清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
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